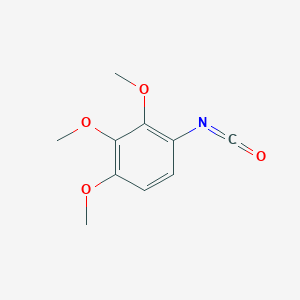

Trimethoxyphenyl-isocyanate

Description

Significance and Scope of Isocyanate Chemistry in Contemporary Materials Science and Organic Synthesis

Isocyanate chemistry is a cornerstone of modern materials science and organic synthesis, primarily due to the unique reactivity of the isocyanate functional group (-N=C=O). wikipedia.orgcrowdchem.net In materials science, the principal application of isocyanates lies in the production of polyurethane polymers. wikipedia.orgiloencyclopaedia.org When diisocyanates or polyisocyanates are reacted with polyols (compounds with multiple hydroxyl groups), they form polyurethane chains, which are used to create a vast array of materials, including flexible and rigid foams, durable elastomers, high-performance adhesives, and protective coatings. wikipedia.orgyoutube.comnsw.gov.au The reaction of diisocyanates with diamines similarly produces polyurea polymers. wikipedia.org These materials are ubiquitous, finding applications in sectors ranging from automotive and construction to furniture and insulation. youtube.compluskim.com

In the realm of organic synthesis, isocyanates are highly valued as versatile intermediates. rsc.orgscribd.com Their ability to react with a wide range of nucleophiles allows for the efficient construction of more complex molecules. researchgate.net They are key reactants in multicomponent reactions (MCRs), where multiple starting materials are combined in a single step to form a product that incorporates portions of each reactant. rsc.org This atom-economical approach aligns with the principles of green chemistry and accelerates the discovery of new functional compounds for the pharmaceutical and agrochemical industries. rsc.org The reaction of isocyanates with alcohols and amines to form carbamates and ureas, respectively, are fundamental transformations for synthesizing a wide variety of organic compounds, including pharmaceuticals, herbicides, and dyes. smolecule.com

Foundational Principles of Isocyanate Reactivity in Organic Systems

The reactivity of the isocyanate functional group (R-N=C=O) is dictated by its electronic structure. The central carbon atom is bonded to two highly electronegative atoms, nitrogen and oxygen, making it significantly electrophilic and thus susceptible to attack by nucleophiles. crowdchem.netrsc.org The geometry of the N=C=O unit is nearly linear, analogous to the structure of carbon dioxide. wikipedia.org

The fundamental reaction mechanism for isocyanates involves the nucleophilic addition to the electrophilic carbon atom. researchgate.net The reactivity of an isocyanate is influenced by the nature of the 'R' group attached to the nitrogen. Electron-withdrawing groups enhance the electrophilicity of the carbon atom, increasing the isocyanate's reactivity. Conversely, electron-donating groups, such as the methoxy (B1213986) groups in trimethoxyphenyl isocyanate, decrease its reactivity. rsc.orgvulcanchem.com

The most common reactions in organic systems include:

Reaction with Alcohols: Isocyanates react with alcohols to form N-substituted carbamates, more commonly known as urethanes. This is the foundational reaction for polyurethane synthesis. wikipedia.orgyoutube.com

ROH + R'NCO → ROC(O)N(H)R'

Reaction with Amines: The reaction with primary or secondary amines yields substituted ureas. This is a rapid reaction used in the formation of polyurea polymers. wikipedia.org

R₂NH + R'NCO → R₂NC(O)N(H)R'

Reaction with Water: Isocyanates react with water to initially form an unstable carbamic acid, which then decomposes to yield a primary amine and carbon dioxide gas. wikipedia.org This reaction is harnessed to create polyurethane foams, where the liberated CO₂ acts as the blowing agent. wikipedia.org

RNCO + H₂O → [RNHCOOH] → RNH₂ + CO₂

Reaction with Thiols: In a reaction analogous to that with alcohols, isocyanates react with thiols to form thiocarbamates, which are used to create polythiourethane networks. researchgate.net

These characteristic reactions make isocyanates, including trimethoxyphenyl isocyanate, highly useful yet reactive reagents in synthetic chemistry.

Data Tables

Table 1: Physicochemical Properties of 3,4,5-Trimethoxyphenyl Isocyanate

| Property | Value | Source(s) |

| CAS Number | 1016-19-9 | sigmaaldrich.comchemicalbook.comscbt.com |

| Molecular Formula | C₁₀H₁₁NO₄ | sigmaaldrich.comscbt.com |

| Molecular Weight | 209.20 g/mol | sigmaaldrich.comscbt.com |

| Appearance | White to cream crystalline powder/solid | thermofisher.com |

| Melting Point | 42-45 °C | chemicalbook.com |

| IUPAC Name | 5-isocyanato-1,2,3-trimethoxybenzene | sigmaaldrich.com |

Table 2: Summary of Key Isocyanate Reactions

| Reactant | Product | Linkage Formed | Significance | Source(s) |

| Alcohol (R'-OH) | Urethane (B1682113) (Carbamate) | -NH-C(=O)-O- | Polyurethane synthesis | wikipedia.orgcrowdchem.net |

| Amine (R'₂NH) | Substituted Urea (B33335) | -NH-C(=O)-NH- | Polyurea synthesis, Organic intermediates | wikipedia.org |

| Water (H₂O) | Amine + Carbon Dioxide | (none, decomposition) | Foam production, Amine synthesis | wikipedia.org |

| Thiol (R'-SH) | Thiocarbamate | -NH-C(=O)-S- | Polythiourethane synthesis | researchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO4 |

|---|---|

Molecular Weight |

209.20 g/mol |

IUPAC Name |

1-isocyanato-2,3,4-trimethoxybenzene |

InChI |

InChI=1S/C10H11NO4/c1-13-8-5-4-7(11-6-12)9(14-2)10(8)15-3/h4-5H,1-3H3 |

InChI Key |

FNFSGNTUEYBHKB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)N=C=O)OC)OC |

Origin of Product |

United States |

Chemical Reactivity and Reaction Mechanisms of Trimethoxyphenyl Isocyanate

Electrophilic Nature of the Isocyanate Functionality

The isocyanate group can be described by several resonance structures, which illustrate the distribution of electron density. The central carbon atom is bonded to two highly electronegative atoms: nitrogen and oxygen. This arrangement results in a significant partial positive charge (δ+) on the carbon atom, rendering it highly electrophilic. Consequently, the isocyanate group readily reacts with a wide variety of nucleophiles. wikipedia.org

Nucleophilic Addition Reactions of the Isocyanate Group

The most characteristic reactions of isocyanates involve the nucleophilic addition of a compound containing an active hydrogen atom to the C=N double bond. researchgate.net This process is the cornerstone of urethane (B1682113) and urea (B33335) chemistry.

Trimethoxyphenyl isocyanate reacts with alcohols to form N-(3,4,5-trimethoxyphenyl)carbamates, commonly known as urethanes. The reaction mechanism involves the nucleophilic attack of the alcohol's hydroxyl oxygen on the electrophilic carbon of the isocyanate group. This is followed by the transfer of the hydroxyl proton to the nitrogen atom, resulting in the stable urethane linkage. kuleuven.benih.gov The reaction is typically first-order with respect to both the isocyanate and the alcohol. researchgate.net

General Reaction: Urethane Formation

| Reactant 1 | Reactant 2 | Product | Linkage Formed |

| 3,4,5-Trimethoxyphenyl Isocyanate | Alcohol (R-OH) | N-(3,4,5-trimethoxyphenyl)carbamate | Urethane |

Theoretical and experimental studies on analogous aryl isocyanates show that the reaction can be influenced by the self-association of alcohol molecules, where alcohol clusters may participate in the transition state, facilitating proton transfer. kuleuven.be

The reaction of trimethoxyphenyl isocyanate with primary or secondary amines yields N,N'-substituted ureas. This reaction is mechanistically similar to the reaction with alcohols but is generally much faster. The greater nucleophilicity of the nitrogen atom in amines compared to the oxygen atom in alcohols accounts for this enhanced rate of reaction. aub.edu.lbresearchgate.net The reaction proceeds rapidly, often without the need for a catalyst.

The electronic properties of the amine also play a crucial role; electron-donating groups on the amine increase its nucleophilicity and accelerate the reaction, while electron-withdrawing groups have the opposite effect. aub.edu.lb

General Reaction: Substituted Urea Formation

| Reactant 1 | Reactant 2 | Product | Linkage Formed |

| 3,4,5-Trimethoxyphenyl Isocyanate | Amine (R-NH₂) | N-(3,4,5-trimethoxyphenyl)-N'-R-urea | Urea |

Isocyanates, including the trimethoxyphenyl derivative, react with water in a process known as hydrolysis. This reaction proceeds in a multi-step pathway. Initially, water acts as a nucleophile, adding across the N=C bond to form an unstable carbamic acid intermediate. This intermediate rapidly decomposes, eliminating carbon dioxide and yielding the corresponding primary amine (3,4,5-trimethoxyaniline). wikipedia.orgresearchgate.net

The amine produced is itself a potent nucleophile and is typically more reactive than water. Therefore, if there is a stoichiometric excess of the isocyanate, the newly formed amine will quickly react with another molecule of trimethoxyphenyl isocyanate to produce a symmetrical disubstituted urea (1,3-bis(3,4,5-trimethoxyphenyl)urea). researchgate.net This subsequent reaction is often the primary outcome of isocyanate hydrolysis in non-aqueous environments where water is present in limited amounts. The rate of hydrolysis for aryl isocyanates is significantly faster than that for alkyl isocyanates. nih.gov

Cycloaddition Chemistry Involving Isocyanates

The cumulative double bonds in the isocyanate group allow it to participate in various cycloaddition reactions. As a versatile heterocumulene, it can react with a wide range of unsaturated compounds. Aryl isocyanates are known to undergo [2+2], [3+2], and [4+2] cycloadditions. acs.orgresearchgate.net

For instance, aryl isocyanates can react with carbodiimides or other isocyanates in [2+2] cycloadditions. They also react with dipolar compounds in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. researchgate.net Heating aryl isocyanates in solvents like N,N-dimethylformamide (DMF) can lead to complex cycloaddition and insertion reactions, resulting in spiro heterocyclic structures. acs.orgacs.org While specific studies on 3,4,5-trimethoxyphenyl isocyanate in this context are not widely documented, its behavior is expected to align with that of other electron-rich aryl isocyanates.

Self-Polymerization and Oligomerization Phenomena

Under certain conditions, particularly in the presence of catalysts or upon heating, isocyanates can undergo self-reaction to form dimers and trimers. Aromatic isocyanates are particularly prone to dimerization and trimerization. nih.gov

Dimerization: Two molecules of an isocyanate can undergo a [2+2] cycloaddition to form a four-membered ring structure known as a uretdione (also uretidinedione). This reaction is often reversible at elevated temperatures. nih.gov

Trimerization: Three isocyanate molecules can cyclize to form a highly stable, six-membered heterocyclic ring, known as an isocyanurate. rsc.org This trimerization is a common and often desired reaction in the production of polyisocyanurate foams and coatings, imparting thermal stability and rigidity. The reaction is frequently catalyzed by amines, phosphines, and various metal complexes. rsc.orgresearchgate.net

For trimethoxyphenyl isocyanate, these oligomerization pathways represent potential side reactions during synthesis or application, especially at elevated temperatures or in the presence of basic catalysts. rsc.org

Dimerization Leading to Uretidione Formation

Isocyanates, including aromatic variants like trimethoxyphenyl isocyanate, can undergo cyclodimerization to form a four-membered ring structure known as a uretidione (or uretdione). This reaction is a reversible process and is typically promoted by specific catalysts, such as phosphines and certain amines. nih.gov

The mechanism involves the nucleophilic attack of one isocyanate molecule on the electrophilic carbonyl carbon of another. Aromatic isocyanates are particularly prone to dimerization. nih.gov The formation of the diazetidine-2,4-dione ring, the uretidione structure, is often an exothermic process. nih.govresearchgate.net For instance, computational studies on phenyl isocyanate, a related aromatic isocyanate, have shown the formation of the uretidione ring to be exothermic. nih.govresearchgate.net The dimerization is reversible, and the uretidione can dissociate back to isocyanate monomers at elevated temperatures, making uretidiones useful as "blocked" isocyanates that can be released for reaction under specific thermal conditions. nih.gov

Catalysts play a crucial role in promoting dimerization over other oligomerization pathways like trimerization. Trialkylphosphines are noted to be particularly efficient in catalyzing this reaction. nih.gov

Table 1: Catalysts and Conditions for Isocyanate Dimerization

| Catalyst Type | Example Catalyst | Typical Conditions | Notes |

|---|---|---|---|

| Tertiary Phosphines | Tributylphosphine | Room temperature to moderate heating | Highly efficient for aromatic isocyanates. nih.gov |

| Tertiary Amines | Pyridine derivatives | Often requires heating | Generally less efficient than phosphines for dimerization. nih.gov |

This table presents generalized data for aromatic isocyanates, which is applicable to trimethoxyphenyl isocyanate.

Trimerization Yielding Isocyanurate Ring Structures

A more common and thermodynamically favored reaction for isocyanates is trimerization, which leads to the formation of a highly stable six-membered isocyanurate ring. researchgate.net This reaction is catalyzed by a wide range of basic catalysts. The resulting 1,3,5-triazine-2,4,6-trione structure is noted for its exceptional thermal and chemical stability.

The mechanism for trimerization typically proceeds through a stepwise nucleophilic addition. A nucleophilic catalyst activates an isocyanate molecule, which then attacks two other isocyanate molecules in succession to form the cyclic trimer. utwente.nl A variety of catalysts can be employed to promote this reaction, including alkali metal salts, tertiary amines, and metal complexes. nih.govresearchgate.netrsc.org The choice of catalyst can influence the selectivity of the reaction, favoring trimerization over dimerization and other side reactions. researchgate.net For example, catalysts based on organic salts of alkali metals, such as potassium acetate, are known to be more selective for the isocyanate trimerization process compared to tertiary amines. researchgate.net

Table 2: Common Catalyst Systems for Isocyanate Trimerization

| Catalyst Class | Specific Examples | Typical Reaction Environment |

|---|---|---|

| Alkali Metal Salts | Potassium Acetate, Sodium Methylate | Often used in bulk or solution. researchgate.netvot.pl |

| Tertiary Amines | 1,4-diazabicyclo[2.2.2]octane (DABCO) | Can be slow and require elevated temperatures. google.com |

| Quaternary Ammonium Salts | Benzyltrimethylammonium hydroxide | Can be very rapid, requiring careful control. vot.plgoogle.com |

This table summarizes general catalyst classes for aromatic isocyanates, applicable to trimethoxyphenyl isocyanate.

Complex Rearrangement Mechanisms Featuring Isocyanate Intermediates

Beyond self-condensation reactions, isocyanates like trimethoxyphenyl isocyanate are key intermediates in several important molecular rearrangements.

The Nitrile Oxide-Isocyanate Rearrangement Mechanism

The thermal rearrangement of aromatic nitrile oxides to isocyanates is a well-documented reaction that proceeds through a complex mechanism. rsc.orgrsc.org This rearrangement involves the transformation of a compound with a -C≡N⁺-O⁻ functional group (a nitrile oxide) into the corresponding isocyanate (-N=C=O).

Early mechanistic hypotheses, such as the involvement of an oxazirine intermediate or a dissociation-recombination pathway, have been largely discounted by experimental evidence. rsc.org Isotopic labeling studies, particularly with 2,4,6-trimethylbenzonitrile (B1295322) N-oxide, have been instrumental in elucidating the currently accepted pathway. rsc.orgrsc.org These experiments revealed that the rearrangement proceeds with an intermolecular exchange of oxygen atoms exclusively between nitrile oxide molecules. rsc.orgrsc.org

The kinetic data from these studies suggest a mechanism that involves an initial polymerization of the nitrile oxide, which can be catalyzed by either electrophiles or nucleophiles. rsc.orgrsc.org This polymer intermediate subsequently decomposes, involving N-O bond fission and the migration of the aryl group (in this case, the trimethoxyphenyl group) from the carbon to the nitrogen atom, ultimately yielding the isocyanate. The rearrangement can be catalyzed by acids, such as trifluoroacetic acid, at room temperature. rsc.orgrsc.org Quantum-chemical studies have also been employed to investigate the mechanism, for instance in the sulfur dioxide-catalyzed rearrangement of phenylnitrile oxide to phenyl isocyanate. chemrxiv.org

Table 3: Key Findings in the Nitrile Oxide-Isocyanate Rearrangement

| Finding | Experimental Method | Implication for Mechanism | Reference |

|---|---|---|---|

| Intermolecular Oxygen Exchange | Isotopic Labeling (¹⁸O) | Rules out a strictly intramolecular rearrangement. | rsc.orgrsc.org |

| Preservation of Alkyl Group Configuration | Stereochemical Studies | Disproves the formation of a free cation intermediate. | rsc.org |

| Absence of CIDNP Effect | NMR Spectroscopy | Argues against a radical dissociation-recombination pathway. | rsc.org |

Synthesis and Structural Characterization of Trimethoxyphenyl Isocyanate Derivatives

Design and Synthesis of Novel Derivatives for Enhanced Reactivity and Selectivity

The inherent reactivity of the isocyanate group is harnessed by chemists to construct new molecular architectures. The design of novel derivatives often involves hybridizing the trimethoxyphenyl moiety with other pharmacologically relevant scaffolds to create compounds with potentially enhanced efficacy and target selectivity.

A prominent strategy involves the synthesis of hybrid compounds incorporating chalcone (B49325) and imidazole (B134444) moieties. For instance, (E)-chalcones derived from 3,4,5-trimethoxybenzaldehyde (B134019) can be functionalized and subsequently reacted with various alkyl halides to produce trimethoxyphenyl-derived chalcone-imidazolium salts. acs.org This synthetic approach allows for the systematic variation of substituents on the imidazole ring, enabling the exploration of structure-activity relationships. acs.org

Another fruitful area of research is the development of pyrrolizine derivatives bearing the 3,4,5-trimethoxyphenyl group. nih.gov The synthesis can be approached by reacting pyrrolizine-5-carboxamides with 3,4,5-trimethoxybenzaldehyde to form Schiff bases, or with 3,4,5-trimethoxybenzoyl chloride to produce benzamide (B126) derivatives. nih.gov These methods provide access to new classes of compounds where the trimethoxyphenyl unit is linked to a distinct heterocyclic system. nih.gov

Furthermore, novel analogues have been prepared by utilizing the reactivity of azalactone rings. The ring-opening of an oxazolone (B7731731) derived from 3,4,5-trimethoxybenzaldehyde with various nucleophiles, such as amino acids or hydrazides, leads to a range of acyclic and heterocyclic products. mdpi.com This strategy has been employed to create N-pyridoyl-1,2,4-triazinone and N-phenylthiazole-1,2,4-triazinone derivatives, demonstrating the versatility of the trimethoxyphenyl scaffold in generating molecular diversity. mdpi.com

| Derivative Class | Starting Materials | Key Synthetic Step | Reference |

|---|---|---|---|

| Chalcone-Benzimidazolium Salts | 3,4,5-Trimethoxybenzaldehyde, 4'-Hydroxyacetophenone | Claisen–Schmidt condensation followed by alkylation and imidazolium (B1220033) salt formation | acs.org |

| Pyrrolizine Derivatives | Pyrrolizine-5-carboxamides, 3,4,5-Trimethoxybenzoyl chloride | Acylation of the pyrrolizine amine with the benzoyl chloride | nih.gov |

| Triazinone Heterocycles | 2-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)oxazolone, Isonicotinic acid hydrazide | Condensation reaction in refluxing glacial acetic acid | mdpi.com |

Advanced Spectroscopic and Crystallographic Characterization of Derivatives

The unambiguous determination of the chemical structure of newly synthesized trimethoxyphenyl isocyanate derivatives is essential. A suite of advanced analytical techniques is employed for this purpose, with Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), and elemental analysis being the most common. For crystalline compounds, X-ray crystallography provides definitive proof of structure and stereochemistry. nih.gov

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely used to characterize trimethoxyphenyl derivatives.

In ¹H NMR spectra, the protons of the trimethoxyphenyl group give rise to characteristic signals. The two aromatic protons typically appear as a singlet in the aromatic region, while the methoxy (B1213986) groups produce sharp singlets in the aliphatic region of the spectrum. For example, in a (Z)-2-(3,4-Dimethoxyphenyl)-1-(4-hydroxyphenyl)-4-(3,4,5-trimethoxybenzylidene)-1H-imidazol-5(4H)-one derivative, the three methoxy groups of the trimethoxyphenyl moiety appear as two signals: one singlet at δ 3.60 ppm (3H, OCH₃) and another at δ 3.75 ppm (6H, 2xOCH₃). mdpi.com The specific chemical shifts and coupling constants of all protons in the molecule provide a detailed map of its connectivity.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The isocyanate carbon itself has a characteristic chemical shift, and the carbons of the trimethoxyphenyl ring can be readily identified. For methyl (S)-2-isocyanato-3-phenylpropanoate, the isocyanate carbon appears at δ 126.7 ppm, while the ester carbonyl is at δ 170.7 ppm. orgsyn.org The combination of ¹H and ¹³C NMR, often supplemented by 2D NMR techniques like COSY and HSQC, allows for the complete and unambiguous assignment of the structure of these complex derivatives.

| Chemical Shift (δ ppm) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 3.03 | dd | 1H | -CH₂- |

| 3.16 | dd | 1H | -CH₂- |

| 3.81 | s | 3H | -OCH₃ |

| 4.27 | dd | 1H | α-CH |

| 7.18-7.36 | m | 5H | Aromatic-H |

Data sourced from an established organic synthesis procedure. orgsyn.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their vibrational modes, and the resulting spectrum provides a unique "fingerprint" of the compound.

In the analysis of trimethoxyphenyl isocyanate derivatives, IR spectroscopy is instrumental for confirming the presence of key functional groups, most notably the isocyanate (–N=C=O) group. The isocyanate group exhibits a strong and highly characteristic absorption band due to its asymmetric stretching vibration. This peak is typically found in a region of the spectrum where few other functional groups absorb, making it a reliable diagnostic marker. wikipedia.org This absorption generally appears between 2250 and 2285 cm⁻¹.

The gas-phase IR spectrum of 3,4,5-Trimethoxyphenyl isocyanate confirms the presence of the expected functional groups. nist.gov The prominent peak for the isocyanate group is clearly visible. In addition to the isocyanate band, the spectrum shows absorptions corresponding to the C-H stretching of the aromatic ring and the methoxy (–OCH₃) groups, as well as C=C stretching vibrations within the benzene (B151609) ring and C-O stretching from the ether linkages.

A summary of the key IR absorption bands for 3,4,5-Trimethoxyphenyl isocyanate is presented in the table below.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| ~2275 | Strong, Sharp | –N=C=O (Isocyanate) asymmetric stretch |

| ~3000-2840 | Medium | C-H stretch (Aromatic and Methoxy) |

| ~1600-1450 | Medium to Weak | C=C stretch (Aromatic ring) |

| ~1250-1000 | Strong | C-O stretch (Aryl ether) |

X-ray Crystallography for Absolute Structure Determination

While the specific single-crystal X-ray diffraction data for 3,4,5-trimethoxyphenyl isocyanate is not detailed in the available literature, its molecular structure can be inferred by examining the crystallographic data of closely related compounds. The structure is composed of two main parts: the 3,4,5-trimethoxyphenyl group and the isocyanate functional group.

The structural characteristics of the 3,4,5-trimethoxyphenyl moiety have been determined through the crystallographic analysis of related molecules, such as 3,4,5-Trimethoxyphenol. nih.gov This analysis reveals that the benzene ring is essentially planar, with the methoxy groups lying nearly in the plane of the ring. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₁₂O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.355 (3) |

| b (Å) | 11.139 (2) |

| c (Å) | 11.546 (2) |

| β (°) | 111.38 (3) |

| Volume (ų) | 1839.0 (6) |

The geometry of the isocyanate functional group (–N=C=O) is well-established from crystallographic studies of other isocyanate-containing compounds, such as phenyl isocyanate and various phosphorous(III) isocyanates. wikipedia.orgnih.gov The C−N=C=O unit is planar, and the N=C=O linkage is nearly linear. wikipedia.org For instance, in phenyl isocyanate, the C=N and C=O bond distances are approximately 1.195 Å and 1.173 Å, respectively. The C−N=C bond angle is around 134.9°, while the N=C=O angle is approximately 173.1°, indicating a near-linear arrangement. wikipedia.org The combination of these data points provides a detailed and accurate model for the absolute structure of trimethoxyphenyl isocyanate derivatives.

Polymerization Chemistry and Advanced Materials Science Applications of Trimethoxyphenyl Isocyanate

Polyurethane Synthesis and Comprehensive Reaction Kinetics

The synthesis of polyurethanes fundamentally involves the step-growth polymerization reaction between an isocyanate component and a polyol (a molecule with multiple hydroxyl groups). The isocyanate group (–N=C=O) is highly reactive towards the hydroxyl group (–OH), forming the characteristic urethane (B1682113) linkage (–NH–(C=O)–O–).

The reaction kinetics of polyurethane formation are influenced by several factors:

Reactivity of the Isocyanate: The electrophilicity of the carbon atom in the NCO group is a primary determinant of reaction speed. Electron-withdrawing groups on the phenyl ring increase reactivity, while electron-donating groups decrease it. The three methoxy (B1213986) (–OCH₃) groups on the Trimethoxyphenyl-isocyanate ring are electron-donating, which would theoretically suggest a lower reactivity compared to unsubstituted aromatic isocyanates.

Steric Hindrance: The position of the substituent groups relative to the isocyanate functionality can sterically hinder the approach of the polyol, thereby slowing the reaction rate.

Catalyst: The reaction is often catalyzed to achieve practical production speeds. Common catalysts include tertiary amines and organometallic compounds, such as dibutyltin dilaurate.

Temperature: As with most chemical reactions, higher temperatures increase the reaction rate.

A comprehensive kinetic study for the polymerization of this compound would involve monitoring the concentration of the isocyanate group over time, typically using techniques like Fourier-transform infrared (FTIR) spectroscopy to track the disappearance of the characteristic NCO peak (around 2270 cm⁻¹).

Table 1: General Factors Influencing Polyurethane Reaction Kinetics

| Factor | Effect on Reaction Rate | Description |

| Isocyanate Structure | Variable | Electron-withdrawing groups increase rate; electron-donating groups decrease rate. Steric hindrance decreases rate. |

| Polyol Structure | Variable | Primary hydroxyls are more reactive than secondary hydroxyls. Steric hindrance around the -OH group decreases rate. |

| Catalyst Presence | Increases | Tertiary amines and organotin compounds significantly accelerate the urethane formation reaction. |

| Solvent Polarity | Variable | Polar solvents can influence reaction rates by stabilizing transition states. |

| Temperature | Increases | Higher temperature provides more energy for molecules to overcome the activation energy barrier. |

This table presents general principles of polyurethane kinetics. Specific kinetic data for this compound is not available in the reviewed literature.

Despite the foundational principles, specific experimental data and detailed kinetic models for polyurethanes derived from this compound are not present in publicly accessible scientific literature.

Development of Functional Polymeric Materials

Functional polymeric materials are designed to possess specific properties or to respond to external stimuli. The choice of monomer is critical in imparting this functionality. The methoxy groups on this compound could potentially introduce specific functionalities into the final polyurethane material, such as altered polarity, improved adhesion to certain substrates, or specific interactions with other molecules. However, research detailing the development and characterization of functional polymers specifically derived from this compound is not available.

Lignin (B12514952) is an abundant, renewable biopolymer rich in hydroxyl groups, making it a promising candidate for use as a polyol in the synthesis of bio-based polyurethanes. mdpi.com The integration of lignin can enhance the rigidity, thermal stability, and aromatic content of the resulting polymer. mdpi.com

The general process for creating lignin-based polyurethanes involves reacting lignin with a diisocyanate. mdpi.com Key considerations in this process include:

Lignin Source and Purity: The structure and reactivity of lignin vary significantly depending on its botanical source and the extraction method used.

Solubility: Lignin is often difficult to dissolve in common polyurethane reaction media, which can lead to heterogeneous mixtures and poor material properties.

Hydroxyl Group Accessibility: The numerous hydroxyl groups in lignin have different reactivities (phenolic vs. aliphatic), and many can be sterically hindered within the complex three-dimensional structure of the polymer. rsc.org

To improve compatibility and reactivity, lignin is sometimes chemically modified before being used in polyurethane synthesis. mdpi.com While the use of specialty isocyanates to tailor the properties of lignin-polyurethane composites is an active area of research, there are no specific studies found that document the use of this compound for this purpose. The potential interactions between the methoxy groups of the isocyanate and the lignin structure have not been explored in the available literature.

Strategies for Controlled Polymer Microstructure and Architecture

Controlling the microstructure (e.g., sequence of monomers in a copolymer) and architecture (e.g., linear, branched, cross-linked) of polymers is essential for tailoring their macroscopic properties. In polyurethane synthesis, this control is typically achieved through several strategies:

Stoichiometry: The ratio of isocyanate groups to hydroxyl groups (the NCO:OH index) is a critical parameter. An index of 1.0 theoretically leads to linear polymers, while an excess of isocyanate (index > 1.0) can lead to cross-linking through side reactions like allophanate (B1242929) and biuret (B89757) formation.

Monomer Functionality: Using diols and diisocyanates results in linear chains. The inclusion of polyols or polyisocyanates with a functionality greater than two leads to the formation of branched or cross-linked networks.

Controlled Polymerization Techniques: Advanced methods like controlled radical polymerization (e.g., RAFT) can be used to synthesize well-defined polymer chains containing isocyanate groups, which can then be used as building blocks for more complex architectures. rsc.org However, these techniques are typically applied to vinyl monomers and are not the standard method for step-growth polyurethane synthesis.

The specific influence of this compound on the microstructure and architecture of polyurethanes has not been investigated in the scientific literature. Any such study would need to characterize how the reactivity of its single NCO group and the steric bulk of the trimethoxyphenyl group affect chain growth, segment distribution with different polyols, and the potential for side reactions under various conditions. Without such dedicated research, its role in creating controlled polymer architectures remains speculative.

Catalytic Transformations Involving Isocyanates

Metal-Catalyzed Hydroamination Reactions of Isocyanates

Hydroamination, the addition of an N-H bond across an unsaturated C-N bond, is an atom-economical method for synthesizing ureas and their derivatives from isocyanates. While studies focusing specifically on trimethoxyphenyl-isocyanate are not extensively detailed, research on other aryl isocyanates provides significant insights. Earth-abundant metals, particularly iron, have emerged as effective catalysts for this transformation.

A two-coordinate Fe(II) m-terphenyl (B1677559) complex, for instance, has been shown to be an effective precatalyst for the hydroamination of various isocyanates, yielding urea (B33335) and biuret (B89757) derivatives acs.orgresearchgate.net. The product selectivity can often be controlled by modifying reaction conditions acs.orgresearchgate.net. For example, reactions conducted in benzene (B151609) may yield a mix of mono- and di-insertion products (ureas and biurets), whereas using a solvent like THF can exclusively favor the formation of the mono-insertion urea product acs.org. The catalysis is proposed to proceed through a homogeneous mechanism, as the reaction is not inhibited by radical traps like cumene, and no metal precipitation is observed acs.org.

The general scope of this reaction includes various primary and secondary amines and a range of aryl isocyanates. The principles of this iron-catalyzed system are applicable to electron-rich aryl isocyanates like the trimethoxyphenyl variant.

Table 1: Iron-Catalyzed Hydroamination of Phenyl Isocyanate with Diphenylamine Representative data based on studies of aryl isocyanates.

| Catalyst (mol%) | Amine | Isocyanate | Solvent | Product | Conversion (%) |

| (2,6-Mes₂C₆H₃)₂Fe (5) | Diphenylamine | Phenyl Isocyanate | C₆D₆ | N,N,N'-Triphenylurea & Biuret | 93% |

| (2,6-Mes₂C₆H₃)₂Fe (5) | Diphenylamine | Phenyl Isocyanate | THF | N,N,N'-Triphenylurea | >99% |

Source: Based on findings from Organometallics, 2019. acs.org

Metal-Catalyzed Hydroboration Reactions of Isocyanates

Metal-catalyzed hydroboration involves the addition of a boron-hydrogen bond across a C=N or C=O double bond. This reaction is a versatile tool for the reduction of unsaturated functional groups rsc.orgnih.gov. The application of this method to isocyanates can lead to the formation of N-boryl formamides, bis(boryl)hemiaminals, or N-boryl methylamines, depending on the stoichiometry of the borane (B79455) reagent used rsc.org.

While transition metals are widely used for hydroboration, recent research has also explored the use of main group metal catalysts for the chemoselective reduction of isocyanates nih.govwikipedia.org. For example, commercially available NaH has been shown to efficiently catalyze the selective conversion of isocyanates researchgate.net. A zinc catalyst has also been found to selectively reduce an isocyanate group to different products depending on the equivalents of the hydroborating agent, pinacolborane (HBpin) rsc.org. The development of these catalytic systems highlights a move towards more sustainable and earth-abundant metal catalysts nih.gov.

The mechanism for rhodium-catalyzed hydroboration typically involves oxidative addition of the B-H bond to the metal center, coordination of the unsaturated substrate, migratory insertion, and finally, reductive elimination to release the product and regenerate the catalyst wikipedia.org. This general mechanism provides a basis for understanding the potential reactivity of this compound in such transformations.

Table 2: Catalytic Hydroboration of Isocyanates with Pinacolborane (HBpin) Representative examples of isocyanate hydroboration.

| Catalyst | Isocyanate Substrate | Equivalents of HBpin | Primary Product |

| Zinc Complex | Aryl Isocyanate | 1 | N-boryl formamide |

| Zinc Complex | Aryl Isocyanate | 2 | N,O-bis(boryl)hemiaminal |

| Zinc Complex | Aryl Isocyanate | 3 | N-boryl methylamine |

| NaH | Aryl Isocyanate | Variable | Controllable to formamides, hemiaminals, or methylamines |

Source: Based on findings from Chemical Society Reviews, 2022 and related studies. rsc.orgresearchgate.net

Isocyanates as Key Intermediates in Heterogeneous Catalytic Processes on Metallic Surfaces

Heterogeneous catalysis, where the catalyst's phase differs from that of the reactants, is fundamental to large-scale chemical production wikipedia.org. These processes occur at the catalyst surface and involve a cycle of adsorption of reactants, surface reaction, and desorption of products wikipedia.org.

In the context of metallic surfaces, isocyanates like this compound can act as reactive intermediates. Although specific surface science studies on this compound are limited, the reactivity of the isocyanate group (-N=C=O) is well-established. On a catalytically active metal surface (e.g., palladium, platinum, rhodium), an aryl isocyanate could adsorb through its N=C or C=O bonds.

Under hydrogenation conditions, for instance, the isocyanate group could be transformed. Studies on the hydrogenation of other unsaturated molecules, such as allyl cyanide on a Pd(111) surface, show the formation of surface-bound imine species as intermediates nih.gov. A similar pathway could be envisioned for isocyanates, where hydrogenation could lead to formamides or amines. The reaction pathway is highly dependent on factors like the nature of the metal surface, temperature, pressure, and the presence of co-adsorbed species nih.gov. The trimethoxyphenyl group would influence the adsorption geometry and electronic interaction with the surface, but the fundamental catalytic steps would be dictated by the reactive isocyanate functional group.

Role of Related Trimethoxyphenyl Compounds in Organocatalysis (e.g., Tris(2,4,6-trimethoxyphenyl)phosphine)

A related and significant compound is Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP). TTMPP is a bulky, electron-rich organophosphine that functions as a powerful Lewis base catalyst in a wide array of chemical reactions wikipedia.orgchemrxiv.org. Its high basicity is a result of the extensive methoxy (B1213986) substitution on the phenyl rings nih.gov.

TTMPP has proven to be an efficient organocatalyst for reactions such as the cyanosilylation of aldehydes and ketones, where it activates the C-Si bond of trimethylsilyl (B98337) cyanide (TMSCN) to afford cyanohydrin silyl (B83357) ethers in excellent yields nih.gov. It also catalyzes cyanocarbonation reactions with methyl cyanoformate nih.gov.

Furthermore, TTMPP is highly effective in promoting Michael reactions wikipedia.orgrsc.org. It can act as a Brønsted base by deprotonating alcohols to generate nucleophilic alkoxides for oxa-Michael additions wikipedia.orgrsc.org. A comparative study demonstrated that TTMPP shows superior activity to other arylphosphine-based Lewis bases and similar activity to strong Brønsted bases like P2-tBu in catalyzing oxa-Michael reactions under solvent-free conditions chemrxiv.orgrsc.org.

The catalytic utility of TTMPP also extends to:

Mukaiyama Aldol Reactions: It activates ketene (B1206846) silyl acetals to generate enolates that act as strong nucleophiles wikipedia.org.

Group-Transfer Polymerization: TTMPP is a powerful catalyst for the group-transfer polymerization of monomers like methyl methacrylate (B99206) nih.gov.

Baylis-Hillman Reactions: The phosphine (B1218219) itself can act as a Michael nucleophile to catalyze these reactions wikipedia.org.

The extensive research into TTMPP showcases the significant role that the trimethoxyphenyl moiety plays in designing highly active and useful organocatalysts wikipedia.orgnih.govrsc.org.

Advanced Analytical Methodologies for Research on Isocyanates

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatography is a fundamental analytical technique for separating mixtures into their individual components. For isocyanate analysis, both gas chromatography (GC) and liquid chromatography (LC) are utilized, often requiring a preliminary step called derivatization due to the high reactivity of the isocyanate functional group (-NCO). rsc.orgastm.org This process converts the isocyanate into a more stable, easily detectable derivative. rsc.org

High-Performance Liquid Chromatography (HPLC) is the most prevalent and powerful technique for the analysis of isocyanates. rsc.org Given the reactivity and low volatility of many isocyanates, HPLC is often preferred over GC. nih.gov The method involves derivatizing the isocyanate with a reagent that reacts with the -NCO group to form a stable urea (B33335) derivative. nih.govgoogle.com This derivative can then be readily separated and quantified.

Derivatization Agents: The choice of derivatizing agent is critical and often depends on the desired detection method. Common reagents include:

1-(2-Pyridyl)piperazine (1,2-PP): Forms derivatives that are highly responsive to ultraviolet (UV) detection. epa.govepa.gov

1-(2-Methoxyphenyl)piperazine (MOPP): Used to form ureas that can be analyzed by HPLC with UV and electrochemical (EC) detectors. google.com

Di-n-butylamine (DBA): Creates urea derivatives suitable for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. nih.gov

9-(Methylaminomethyl)anthracene (MAMA): This reagent yields derivatives that are highly fluorescent, allowing for very low detection limits with a fluorescence detector. cdc.gov

Tryptamine: Another agent that allows for sensitive detection using fluorescence and electrochemical detectors in series. google.com

Detection Systems: Following chromatographic separation on a column (commonly a reverse-phase C18 column), the derivatives are detected. The combination of detectors can provide both quantitative data and qualitative confirmation.

UV Detector: Commonly used, especially with derivatizing agents containing a chromophore like 1,2-PP. nih.gov

Fluorescence Detector (FLD): Offers high sensitivity and selectivity for fluorescent derivatives, such as those formed with MAMA or tryptamine. google.comcdc.gov

Electrochemical Detector (EC): Provides an additional layer of selectivity, and the ratio of UV to EC response can be used to identify isocyanate-derived peaks. google.com

Mass Spectrometry (MS): When coupled with HPLC (LC-MS or LC-MS/MS), it provides definitive identification based on mass-to-charge ratio and fragmentation patterns, along with sensitive quantification. nih.govnih.gov

The following table summarizes various HPLC methodologies used for isocyanate analysis.

| Derivatizing Agent | Column Type | Mobile Phase Components | Detector(s) | Application Note |

| 1-(2-Pyridyl)piperazine (1,2-PP) | Reverse-Phase (e.g., C18) | Acetonitrile, Water, Ammonium Acetate Buffer | UV, MS | Widely used for various isocyanates; provides good UV response. epa.govepa.gov |

| Di-n-butylamine (DBA) | Reverse-Phase | Acetonitrile, Water, Formic Acid | LC-MS/MS | Lacks a chromophore, requiring MS detection; highly sensitive and selective. nih.gov |

| 9-(Methylaminomethyl)anthracene (MAMA) | Reverse-Phase C18 | Acetonitrile, Water | Fluorescence | Suitable for trace analysis due to the high fluorescence of the derivatives. cdc.gov |

| 1-(2-Methoxyphenyl)piperazine (MOPP) | Reverse-Phase | Acetonitrile, Buffer | UV, Electrochemical (EC) | The dual-detector response ratio (UV/EC) aids in peak identification. google.com |

For a compound like 3,4,5-Trimethoxyphenyl isocyanate, an HPLC method would involve its derivatization, followed by separation on a reverse-phase column and detection, likely with UV and MS detectors for unambiguous identification and quantification.

Elemental Analysis for Stoichiometric and Compositional Determination

Elemental analysis is a cornerstone technique used to determine the elemental composition of a pure organic compound. velp.com For a synthesized compound like Trimethoxyphenyl-isocyanate, it serves to confirm its empirical formula and assess its purity. wikipedia.org The most common method is combustion analysis, which determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). velp.comazom.com Oxygen (O) is typically determined by pyrolysis.

The process involves combusting a small, precisely weighed sample in an oxygen-rich environment. velp.com This converts the elements into simple gases (CO₂, H₂O, N₂), which are then separated and measured by detectors. velp.com The results are used to calculate the percentage of each element in the original sample.

For this compound, the molecular formula is C₁₀H₁₁NO₄. The theoretical elemental composition can be calculated from its molecular weight (209.20 g/mol ). These theoretical values are then compared against the experimental results from the elemental analyzer. A close agreement (typically within ±0.3%) provides strong evidence for the compound's identity and purity. wikipedia.org

The table below shows the theoretical elemental composition of this compound.

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percent (%) |

| Carbon | C | 12.011 | 10 | 120.11 | 57.41% |

| Hydrogen | H | 1.008 | 11 | 11.088 | 5.30% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.70% |

| Oxygen | O | 15.999 | 4 | 63.996 | 30.59% |

An experimental result from a combustion analysis yielding values close to these percentages would confirm the stoichiometric formula of the synthesized this compound.

Advanced Spectroscopic Methods in Quantitative and Qualitative Isocyanate Analysis

Spectroscopy involves the interaction of electromagnetic radiation with matter and is indispensable for elucidating the structure of chemical compounds. ebsco.com For isocyanates, several advanced spectroscopic methods are used for both qualitative structural confirmation and quantitative measurement.

Infrared (IR) Spectroscopy: This technique is particularly useful for identifying the isocyanate functional group (-N=C=O). The asymmetric stretching vibration of this group gives rise to a very strong and distinct absorption band in the infrared spectrum, typically in the range of 2250-2275 cm⁻¹. researchgate.net The presence of this sharp band is a clear indicator of an isocyanate. After a reaction, the disappearance of this band and the appearance of new bands (e.g., N-H stretching in urethanes) can be used to monitor the reaction progress. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are powerful tools for determining the complete structure of a molecule like this compound.

¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms. For this compound, it would show signals corresponding to the aromatic protons and the protons of the three methoxy (B1213986) (-OCH₃) groups.

¹³C NMR: Provides information about the carbon skeleton. A characteristic signal for the isocyanate carbon atom appears in the 120-130 ppm range. Other signals would correspond to the aromatic carbons and the methoxy group carbons. researchgate.net

Mass Spectrometry (MS): As a standalone technique or coupled with chromatography (e.g., GC-MS, LC-MS), mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. nih.gov For this compound, the molecular ion peak would confirm its molecular weight. The fragmentation pattern can help to confirm the structure, showing losses of fragments like -OCH₃ or the -NCO group.

The following table summarizes the application of these spectroscopic methods to isocyanate analysis.

| Spectroscopic Method | Information Provided | Characteristic Signal for Isocyanates |

| Infrared (IR) Spectroscopy | Identification of functional groups | Strong, sharp absorption at ~2250-2275 cm⁻¹ for the -N=C=O stretch. researchgate.net |

| ¹H NMR Spectroscopy | Elucidation of proton framework and connectivity | Does not directly detect the -NCO group but confirms the rest of the molecular structure. |

| ¹³C NMR Spectroscopy | Elucidation of carbon skeleton | Signal for the -N=C=O carbon atom typically appears around 120-130 ppm. researchgate.net |

| Mass Spectrometry (MS) | Molecular weight and structural information via fragmentation | Provides the molecular ion peak corresponding to the compound's mass. |

These advanced analytical methodologies, when used in combination, provide a comprehensive characterization of this compound, confirming its identity, purity, and structure, which is essential for any further research or application.

Theoretical and Computational Chemistry Studies of Isocyanates

Quantum Chemical Investigations of Electronic Structure and Reactivity Profiles

Quantum chemical methods are fundamental to understanding the intrinsic properties of molecules. For trimethoxyphenyl isocyanate, these calculations can elucidate the influence of the trimethoxyphenyl group on the reactivity of the isocyanate moiety (-N=C=O).

Density Functional Theory (DFT) is a widely used computational method for studying the kinetics and thermodynamics of chemical reactions. It provides a good balance between accuracy and computational cost, making it ideal for exploring complex reaction pathways. For trimethoxyphenyl isocyanate, DFT calculations are instrumental in analyzing reactions such as urethane (B1682113) formation (with alcohols), urea (B33335) formation (with amines), and self-addition reactions like dimerization and cyclotrimerization. nih.govmdpi.com

A typical DFT study involves identifying the structures of reactants, transition states, intermediates, and products on the potential energy surface. For instance, the reaction of trimethoxyphenyl isocyanate with a simple alcohol like methanol (B129727) to form a urethane can be modeled. The calculations would determine the activation energy barrier for the reaction, providing a quantitative measure of the reaction rate. The presence of the electron-donating methoxy (B1213986) groups on the phenyl ring is expected to influence the electrophilicity of the isocyanate carbon, and DFT can quantify this effect.

Research Findings: Studies on similar aromatic isocyanates, such as phenyl isocyanate, have shown that urethane formation can proceed through various mechanisms, including concerted and stepwise pathways. researchgate.net The specific pathway is often influenced by the presence of catalysts or the solvent environment. For example, a DFT study on the reaction of phenyl isocyanate with 1-propanol (B7761284) explored mechanisms in both alcohol and isocyanate excess, identifying allophanate (B1242929) as a potential intermediate in the latter case. mdpi.com Similar mechanistic investigations could be applied to trimethoxyphenyl isocyanate to understand how the substituted ring affects reaction barriers. For example, a comparative study could analyze the energy profiles for the reaction of different isomers (e.g., 2,4,6-trimethoxyphenyl isocyanate vs. 3,4,5-trimethoxyphenyl isocyanate) with an alcohol.

Below is a hypothetical data table illustrating the kind of results a DFT study might yield for the reaction of trimethoxyphenyl isocyanate with methanol, comparing it to the unsubstituted phenyl isocyanate.

| Reactant System | Transition State (TS) Energy (kcal/mol) | Activation Energy (ΔE‡) (kcal/mol) | Reaction Energy (ΔErxn) (kcal/mol) |

|---|---|---|---|

| Phenyl Isocyanate + Methanol | 35.4 | 15.2 | -23.8 |

| 3,4,5-Trimethoxyphenyl Isocyanate + Methanol | 37.1 | 16.5 | -24.5 |

Note: Data are representative examples based on typical DFT calculation results for aromatic isocyanates and are for illustrative purposes.

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide higher accuracy for electronic structure and energy calculations. nih.gov

These high-level calculations are particularly useful for benchmarking DFT results and for studying systems where electron correlation effects are significant. For trimethoxyphenyl isocyanate, ab initio calculations could be used to accurately determine its molecular geometry, vibrational frequencies (for comparison with infrared spectroscopy), and electronic properties such as the dipole moment and molecular orbital energies. Understanding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is key to predicting its reactivity, as the LUMO is typically centered on the highly electrophilic carbon of the isocyanate group. nih.gov

Molecular Modeling of Isocyanate Interactions and Self-Assembly Processes

While quantum mechanics excels at describing individual molecules and their reactions, molecular modeling (often using classical mechanics) is the preferred tool for studying larger systems and longer timescales, such as liquids, solutions, and polymers. nsf.gov This approach relies on force fields, which are sets of parameters that define the potential energy of a system as a function of its atomic coordinates.

For trimethoxyphenyl isocyanate, molecular dynamics (MD) simulations can be used to model its behavior in the liquid state, predicting properties like density and viscosity. nih.gov Furthermore, MD is essential for studying how these molecules interact with each other and with other components in a mixture, such as solvents, polymers (polyols), or surfaces. These simulations can reveal details about intermolecular forces, including van der Waals interactions, dipole-dipole interactions, and potential hydrogen bonding (if protic species are present).

Modeling the self-assembly of molecules is a key application of molecular simulation. nih.govnih.gov While trimethoxyphenyl isocyanate itself may not form highly ordered structures, understanding its aggregation behavior is important. In polyurethane synthesis, the initial non-covalent association of isocyanate molecules can influence the subsequent reaction kinetics. mdpi.com MD simulations can model these early-stage clustering or self-assembly processes.

Computational Prediction of Molecular Properties and Reactivity Profiles

A primary goal of computational chemistry is the a priori prediction of molecular properties. By using the methods described above, a wide range of characteristics of trimethoxyphenyl isocyanate can be calculated.

Molecular Properties: Computational tools can predict various physicochemical properties. Quantum chemical calculations can yield:

Molecular Geometry: Bond lengths, bond angles, and dihedral angles.

Electronic Properties: Dipole moment, polarizability, and molecular orbital energies.

Spectroscopic Properties: Vibrational frequencies (IR/Raman) and NMR chemical shifts.

Molecular simulations, using appropriately parameterized force fields, can predict bulk properties such as:

Thermodynamic Properties: Enthalpy of vaporization, heat capacity. researchgate.net

Transport Properties: Viscosity, diffusion coefficient. nih.gov

Reactivity Profiles: Reactivity profiles can be established using concepts derived from DFT, often referred to as conceptual DFT. By calculating reactivity indices, one can predict the most likely sites for nucleophilic or electrophilic attack.

Fukui Functions: Identify the regions of a molecule that are most susceptible to attack. For trimethoxyphenyl isocyanate, this would confirm the high reactivity of the isocyanate carbon towards nucleophiles.

Electrostatic Potential (ESP) Maps: Visualize the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. The ESP map would show a strong positive potential around the isocyanate carbon atom, indicating its electrophilicity.

The following table summarizes the types of properties that can be predicted for trimethoxyphenyl isocyanate using different computational methods.

| Computational Method | Predicted Properties | Example for Trimethoxyphenyl Isocyanate |

|---|---|---|

| DFT / Ab Initio | Geometry, Electronic Structure, Spectroscopic Data | N=C=O bond angles, HOMO-LUMO gap, IR vibrational modes |

| Molecular Dynamics (MD) | Bulk Liquid Properties, Intermolecular Interactions | Liquid density, viscosity, radial distribution functions |

| Conceptual DFT | Reactivity Indices, Site Selectivity | Electrostatic potential map showing electrophilic carbon |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.